3-Cyclopentylideneazetidine

Descripción general

Descripción

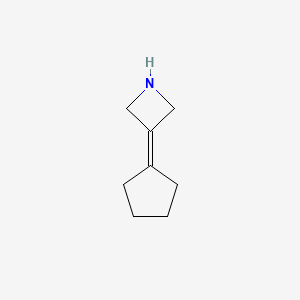

3-Cyclopentylideneazetidine is a bicyclic azetidine derivative that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a four-membered azetidine ring fused with a cyclopentylidene group, which imparts distinct chemical and physical properties.

Métodos De Preparación

The synthesis of 3-Cyclopentylideneazetidine typically involves the cycloaddition of azomethine ylides with cyclopentylidene derivatives. One common method includes the reaction of alkynyl ketones with N-tosylimines catalyzed by Bu₃P at room temperature in toluene, yielding highly functionalized azetidines . Industrial production methods often employ similar cycloaddition reactions, optimized for large-scale synthesis.

Análisis De Reacciones Químicas

3-Cyclopentylideneazetidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding azetidine oxides.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized azetidines and their derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Azetidines, including 3-Cyclopentylideneazetidine, have been explored for their potential as therapeutic agents due to their ability to modulate biological targets. Recent studies have shown that azetidine derivatives can serve as inhibitors for various enzymes and receptors, making them candidates for drug development.

- Antimalarial Activity : Research has indicated that bicyclic azetidines can exhibit antimalarial properties. For instance, the synthesis of bicyclic azetidines has been linked to promising lead compounds for treating cryptosporidiosis, showcasing the potential of azetidine-containing bioactive motifs in combating infectious diseases .

- Antidepressant Properties : Novel azetidine derivatives have been designed and evaluated for their activity in vivo. One such compound demonstrated significant effects in behavioral models of depression, indicating potential as an antidepressant .

Organic Synthesis

This compound serves as an important intermediate in various synthetic pathways due to its reactivity and ability to undergo functionalization.

- Functionalization Techniques : Recent advancements have highlighted methods for the direct functionalization of azetidines. Techniques such as C(sp3)–H arylation and diastereoselective alkylation have been developed, allowing for the synthesis of complex azetidine derivatives with high selectivity .

- Synthesis of Complex Molecules : Azetidines are being utilized in the synthesis of complex molecules through innovative reactions such as aza Paternò–Büchi reactions. These reactions enable the formation of azetidine rings from readily available precursors, facilitating the construction of diverse chemical libraries .

Case Study 1: Antimalarial Azetidines

In a study focused on the synthesis of bicyclic azetidines, researchers developed a method that involved C(sp3)–H arylation using palladium catalysts, resulting in compounds with significant antimalarial activity. The study highlighted the efficiency of this approach in generating diverse libraries of azetidine derivatives suitable for biological testing .

Case Study 2: Synthesis via Aza Paternò–Büchi Reactions

Another investigation into the synthesis of azetidines employed aza Paternò–Büchi reactions to create novel compounds with potential bioactivity. This method demonstrated high yields and selectivity, showcasing the versatility of azetidine derivatives in organic synthesis .

Mecanismo De Acción

The mechanism of action of 3-Cyclopentylideneazetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in biological systems to interact with enzymes and receptors, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

3-Cyclopentylideneazetidine can be compared with other azetidine derivatives such as 1,3,3-trimethylazetidine and 3-iodo-azetidine. While all these compounds share the azetidine ring, this compound is unique due to its cyclopentylidene group, which imparts distinct chemical properties and reactivity . Similar compounds include:

- 1,3,3-Trimethylazetidine

- 3-Iodo-azetidine

- Aziridines (three-membered ring analogs)

These comparisons highlight the uniqueness of this compound in terms of its structural and chemical properties, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

3-Cyclopentylideneazetidine is a compound belonging to the azetidine family, which has garnered attention due to its potential biological activities. Azetidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a five-membered ring structure, which contributes to its unique reactivity and biological profile. The presence of the cyclopentylidene group significantly influences its interaction with biological systems.

Antimicrobial Activity

Azetidine derivatives have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits potent activity against various bacterial strains. For instance, a mini-review highlighted that certain azetidine derivatives displayed high antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing effectiveness comparable to standard antibiotics .

| Compound | Activity Level | Target Organisms |

|---|---|---|

| This compound | High | Staphylococcus aureus, E. coli |

| Other Azetidine Derivatives | Moderate | Various bacterial strains |

Anti-inflammatory Effects

The anti-inflammatory potential of azetidine derivatives is another area of interest. Research has shown that modifications in the azetidine structure can lead to varying degrees of anti-inflammatory activity. Compounds structurally similar to this compound have been reported to inhibit pro-inflammatory cytokines, suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Anticonvulsant Properties

Azetidine derivatives also exhibit anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems in the central nervous system. Preliminary studies on related compounds suggest that this compound may have similar effects, although specific data on this compound is still limited .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on various azetidine derivatives included this compound, which was tested against multiple strains of bacteria. The results indicated that it had a high inhibition rate against E. coli and S. aureus, supporting its potential as an antimicrobial agent .

- Inflammation Model : In vivo studies using animal models demonstrated that compounds similar to this compound significantly reduced inflammation markers when administered prior to inflammatory stimuli .

- Neuropharmacological Testing : Research involving related azetidine compounds showed promise in reducing seizure frequency in animal models, suggesting that this compound could be explored further for anticonvulsant applications .

Propiedades

IUPAC Name |

3-cyclopentylideneazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-4-7(3-1)8-5-9-6-8/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFMEIGOHYVSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CNC2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.